molecular formula C22H19N3O4S2 B2466771 ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 851130-33-1

ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2466771
CAS No.: 851130-33-1
M. Wt: 453.53
InChI Key: GUTBZIXYIGXJNV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H19N3O4S2 and its molecular weight is 453.53. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzofuro[3,2-d]pyrimidine and cyclopenta[b]thiophene. Its molecular formula is C25H25N3O4S2C_{25}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of approximately 485.61 g/mol. The presence of thioether functional groups enhances its biological activity by allowing interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several organic reactions, including:

  • Aza-Wittig Reaction : This method uses iminophosphoranes and isocyanates to form carbodiimide intermediates.
  • Acylation Reactions : The amino group can be acylated using chloroacetyl chloride to yield derivatives with enhanced properties.
  • Cyclization Reactions : These reactions lead to the formation of the fused ring systems that characterize the compound.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound's IC50 values range from 23.2 to 49.9 μM, indicating potent activity against these cell lines .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induces apoptosis and cell cycle arrest
HepG-249.9Induces apoptosis and necrosis

Anti-inflammatory Activity

Similar compounds in the benzofuro[3,2-d]pyrimidine class have been shown to inhibit enzymes such as 5-lipoxygenase , which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses . This suggests that this compound may also possess anti-inflammatory properties.

The mechanism of action for this compound involves binding to specific molecular targets such as receptors and enzymes involved in critical biological pathways. Its unique structural features allow it to modulate the activity of these targets effectively, leading to various biological effects including:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes G2/M-phase and S-phase cell cycle arrest as evidenced by flow cytometry studies .

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives related to this compound:

  • Study on Antitumor Effects : A study indicated that derivatives with similar structures showed significant cytotoxicity against multiple cancer cell lines and demonstrated improved survival rates in animal models .
  • Inflammation Models : In vivo studies have suggested that compounds from this class can reduce inflammation markers in models of arthritis and asthma .

Properties

IUPAC Name

ethyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-2-28-22(27)17-13-7-5-9-15(13)31-20(17)25-16(26)10-30-21-19-18(23-11-24-21)12-6-3-4-8-14(12)29-19/h3-4,6,8,11H,2,5,7,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTBZIXYIGXJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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